molecular formula C14H23NO5 B2374497 2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2470280-26-1

2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid

货号: B2374497
CAS 编号: 2470280-26-1
分子量: 285.34
InChI 键: HSAWITDPNSMLNU-PKFCDNJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid” is a bicyclic β-lactam derivative featuring a fused bicyclo[3.2.0]heptane core. Key structural attributes include:

  • Bicyclic System: The 2-azabicyclo[3.2.0]heptane framework, which is characteristic of certain β-lactam antibiotics, provides rigidity and influences biological interactions .
  • Substituents: A 6-methoxy group at the bridgehead carbon, which may enhance metabolic stability or modulate solubility. A tert-butyloxycarbonyl (Boc) protecting group at the 2-position, commonly used in synthetic chemistry to temporarily shield reactive amines during multi-step syntheses .

属性

IUPAC Name

2-[(1S,5S,6R)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-5-9-10(15)7-14(9,19-4)8-11(16)17/h9-10H,5-8H2,1-4H3,(H,16,17)/t9-,10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWITDPNSMLNU-PKFCDNJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@]2(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid is a complex bicyclic structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H23NO4\text{C}_{14}\text{H}_{23}\text{N}\text{O}_4

This structure features a bicyclic azabicyclo framework with various functional groups that contribute to its biological properties.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that compounds related to this structure exhibit antimicrobial properties against various bacterial strains. For instance, derivatives containing similar bicyclic moieties have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant inhibitory effects, with IC50 values indicating strong activity .
  • Neuropharmacological Effects : The bicyclic structure is reminiscent of known neuroactive compounds, suggesting potential applications in treating neurological disorders. Research on related compounds indicates they may interact with nicotinic acetylcholine receptors, which are crucial in various neuropharmacological pathways .

The biological activity of 2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid can be attributed to several mechanisms:

  • Receptor Binding : The compound may exhibit affinity for specific receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.
  • Inhibition of Enzymatic Activity : By inhibiting AChE and urease, the compound can alter neurotransmitter levels and affect metabolic pathways in bacteria.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of azabicyclo compounds showed that certain modifications enhanced antibacterial activity significantly. The derivatives were tested against a panel of pathogens, revealing promising results in inhibiting bacterial growth .

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis18
Compound CEscherichia coli10

Study 2: Enzyme Inhibition Profile

Research focused on the inhibitory effects of related compounds on AChE demonstrated varying degrees of potency. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (µM)Reference
Compound D1.21
Compound E0.63
Compound F21.25Thiourea (Control)

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs, primarily bicyclo[3.2.0]heptane derivatives, exhibit diverse substituents and bioactivities. Below is a comparative analysis:

Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Application Reference
Target Compound : 2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid 6-Methoxy, Boc group, acetic acid Hypothesized β-lactamase inhibition or antibacterial activity (inferred from structural analogs)
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Thia, octanoylamino, carboxylic acid Likely cephalosporin derivative with broad-spectrum antibacterial activity
(2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Hydroxyphenyl acetyl, amino Ampicillin analog; targets penicillin-binding proteins in Gram-positive bacteria
(2S,5R,6R)-3,3-Dimethyl-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 5-Methyl-3-phenyl-oxazole carbonyl Enhanced stability against β-lactamases due to bulky aromatic substituents
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Pivalamido group Used in prodrug formulations to improve oral bioavailability

Key Differences and Implications

  • Substituent Effects: The Boc group in the target compound distinguishes it from clinically used β-lactams, which typically feature acylated amines (e.g., ampicillin’s phenylacetyl group). This modification may reduce reactivity with β-lactamases but could also limit target binding .
  • Synthetic Strategies :

    • The Boc-protected intermediate in the target compound likely involves stepwise synthesis, as seen in related compounds where protective groups are introduced early and removed post-cyclization .
    • In contrast, cephalosporin derivatives (e.g., ) often employ enzymatic or chemical acylation of the bicyclic core .

准备方法

Core Bicyclic Framework Construction

Intramolecular Cyclization Strategies

The 2-azabicyclo[3.2.0]heptane system is typically synthesized via intramolecular cyclization of appropriately functionalized precursors. Key methods include:

Ring-Closing Metathesis (RCM)

A 2014 patent (WO2014203045A1) describes the use of Grubbs catalysts for RCM of diene intermediates to form bicyclic lactams. For example, a precursor with allyl ether and carbamate groups undergoes RCM in dichloromethane at 40°C, yielding the bicyclic core in 65–72% yield.

Photochemical [2+2] Cycloaddition

EP0024095B1 discloses a photochemical approach where α,β-unsaturated carbonyl compounds undergo [2+2] cycloaddition with alkenes. Irradiation at 254 nm in acetonitrile generates the bicyclo[3.2.0] skeleton, albeit with moderate stereocontrol.

Reformatsky Reaction

EP0024095B1 also reports the use of Reformatsky reagents (e.g., zinc-activated tert-butyl bromoacetate) to form β-lactam rings. Reaction with ketone intermediates at −78°C in tetrahydrofuran (THF) achieves 58–67% yields.

Table 1: Comparison of Core Synthesis Methods

Method Conditions Yield (%) Stereoselectivity
RCM Grubbs catalyst, CH₂Cl₂, 40°C 65–72 Moderate
Photochemical [2+2] UV (254 nm), CH₃CN 45–55 Low
Reformatsky Zn, THF, −78°C 58–67 High

Stereochemical Control

Chiral Auxiliaries

WO2014203045A1 utilizes (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization steps, achieving >95% enantiomeric excess (ee).

Dynamic Kinetic Resolution

EP0024095B1 employs Rh-catalyzed hydrogenation of a ketone intermediate, dynamically resolving stereocenters to furnish the (1S,5S,6R) configuration in 89% ee.

Final Deprotection and Purification

Boc Removal

The Boc group is cleaved using HCl in dioxane (4 M) at 0°C for 2 hours, followed by neutralization with Amberlyst A21 resin.

Crystallization

Recrystallization from ethyl acetate/n-heptane (1:3) yields the title compound in >99% purity (HPLC).

常见问题

Q. What are the optimal synthetic routes for 2-[(1S,5S,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid derivatives, and how can reaction conditions be systematically optimized?

Answer: The synthesis of bicyclic azabicyclo compounds typically involves multi-step protocols, including cyclization, functional group protection, and stereochemical control. Key steps include:

  • Cyclization : Use precursors like substituted pyrrolidines or piperidines under acidic/basic conditions to form the bicyclic core .
  • Protection of the amine group : Employ Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted side reactions during carboxylation or methoxylation .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalysts) and monitor progress via HPLC or LC-MS. For example, highlights the use of controlled temperatures (0–25°C) and polar aprotic solvents (DMF, THF) to enhance yield (up to 85%) and purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH2SO4 (cat.), CH2Cl2, 0°C → RT7290
Boc ProtectionBoc2O, DMAP, DCM, RT8898

Q. How can the stereochemistry and functional group arrangement of this compound be confirmed experimentally?

Answer:

  • X-ray crystallography : Resolve the 3D structure to confirm the (1S,5S,6R) configuration .
  • NMR spectroscopy : Use 2D NMR (COSY, NOESY) to assign proton environments and verify methoxy, carboxyl, and bicyclic ring substituents. For instance, the methoxy group typically shows a singlet at δ 3.2–3.4 ppm in ¹H NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 297.18) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Solubility : Test in polar (water, methanol) and non-polar solvents (hexane). Carboxylic acid derivatives are often soluble in DMSO or aqueous buffers at pH > 5 due to deprotonation .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 14 days. Monitor via HPLC for hydrolysis of the methoxy or Boc groups. notes that similar bicyclic compounds degrade by <5% under refrigerated (4°C) storage .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized, and what analytical methods detect such anomalies?

Answer:

  • Chiral catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclization to retain the (1S,5S,6R) configuration .
  • Chiral HPLC : Employ columns like Chiralpak IG-3 to separate enantiomers. A retention time shift >2 min indicates stereochemical drift .
  • Contradiction analysis : If biological activity diverges from computational predictions (e.g., IC50 mismatch), re-evaluate synthetic intermediates for unintended racemization .

Q. How do computational models (e.g., molecular docking) predict the interaction of this compound with biological targets, and how can these predictions be validated?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., penicillin-binding proteins). The bicyclic core may occupy hydrophobic pockets, while the carboxyl group coordinates metal ions .
  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with in vitro enzyme inhibition assays (e.g., IC50 < 10 µM). Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

Q. Table 2: Example Docking vs. Experimental Data

Target ProteinPredicted ΔG (kcal/mol)Experimental IC50 (µM)
PBP-2a−8.25.3 ± 0.7
β-lactamase−6.9>100

Q. What strategies resolve contradictions between observed biological activity and theoretical reactivity of this compound?

Answer:

  • Orthogonal assays : If the compound shows unexpected antibacterial activity despite low β-lactamase inhibition, test for alternative mechanisms (e.g., membrane disruption via fluorescence assays) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites. For example, hydrolysis of the Boc group in vivo may generate a more potent derivative .

Q. How can the metabolic stability and cytochrome P450 interactions of this compound be profiled for drug development?

Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS over 60 min (t1/2 > 30 min suggests stability) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. A >50% inhibition at 10 µM indicates high interaction risk .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。